![molecular formula C7H8F3NO B13456595 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. The compound also contains a hydroxymethyl group at the 2-position. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (CF3TMS).
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable scaffold for designing new drugs.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties, contributing to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for developing products that protect crops and enhance agricultural productivity.
Mechanism of Action
The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
- [1-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(difluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol
Comparison: Compared to its analogs, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the 4-position trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.
Properties
Molecular Formula |
C7H8F3NO |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h2-3,12H,4H2,1H3 |
InChI Key |
OJCPJWRFNCCHSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
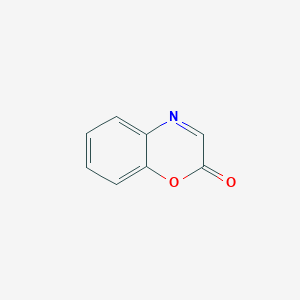
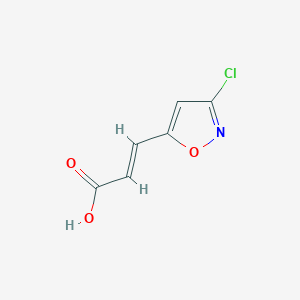
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
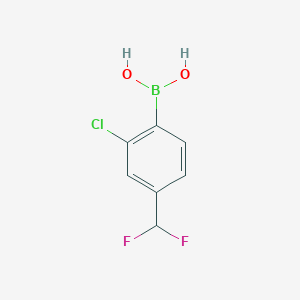
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
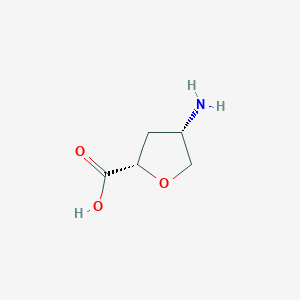
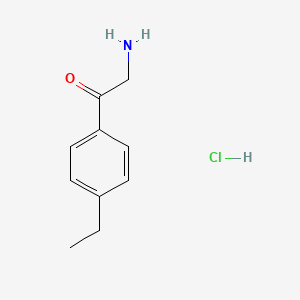
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
